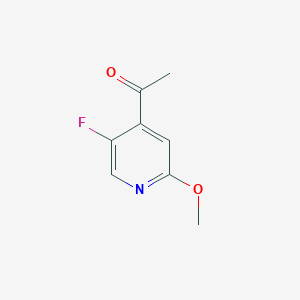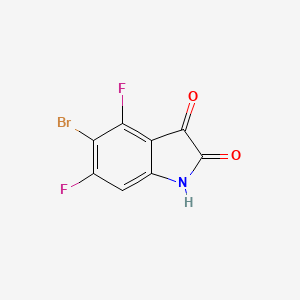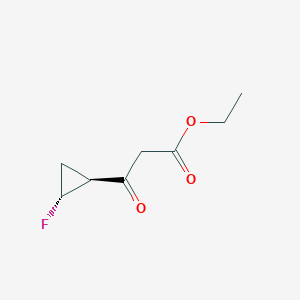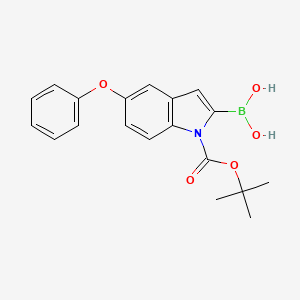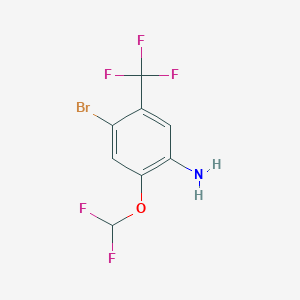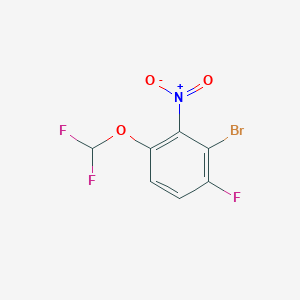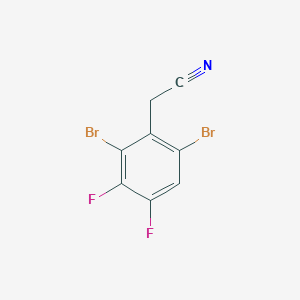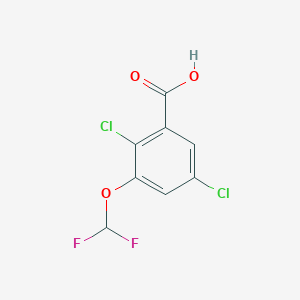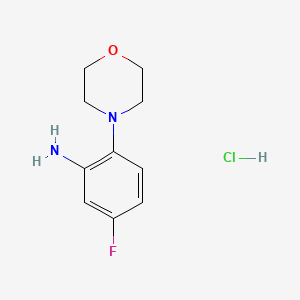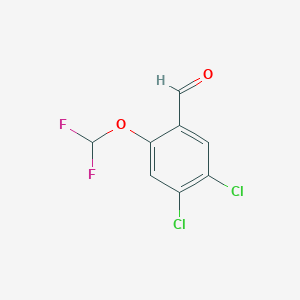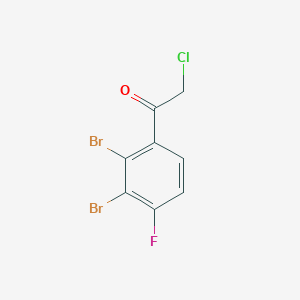![molecular formula C10H20N2O B1447483 [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 1375987-06-6](/img/structure/B1447483.png)
[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the empirical formula C6H13NO . It is also known as N-Methyl-L-prolinol or (S)-2-Hydroxymethyl-1-methylpyrrolidine . This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” are not available, pyrrolidine compounds are known for their versatility in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a liquid at room temperature . It has a density of 0.968 g/mL at 25 °C and a boiling point of 67-69 °C/12 mmHg . The compound has an optical activity of [α]19/D −49.5°, c = 5 in methanol .Scientific Research Applications
-
Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Antitumor Agents
-
Catalytic Asymmetric Grignard Cross-Coupling Reactions
-
Peptide Synthesis
-
Alkylation of Azoles
-
Precursor to Ligands
Safety And Hazards
Future Directions
Pyrrolidine compounds, including “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol”, have a promising future in drug discovery due to their versatility and the ability to generate structural diversity . They are expected to continue playing a significant role in the development of new drugs for the treatment of various diseases .
properties
IUPAC Name |
[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNLMMCEOJFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



